3-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide
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Overview
Description
3-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide is an organic compound with a unique structure that combines a cyclopropylmethoxy group, a hydroxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide typically involves multiple steps. One common method starts with the alkylation of 3-hydroxybenzenesulfonamide with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group. This is followed by purification steps to isolate the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclopropylmethoxybenzenesulfonyl ketone, while reduction of the sulfonamide group can produce cyclopropylmethoxybenzenesulfonyl amine.
Scientific Research Applications
3-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes a difluoromethoxy group instead of a hydroxy group.
3-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)-benzamide: This compound has additional functional groups, including a pyridinyl and difluoromethoxy group.
Uniqueness
3-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H13NO4S |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C10H13NO4S/c11-16(13,14)9-3-1-2-8(10(9)12)15-6-7-4-5-7/h1-3,7,12H,4-6H2,(H2,11,13,14) |
InChI Key |
SZRDNCZUVFCQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C(=CC=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
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